molecular formula C23H29N5O3 B11143315 N-cyclopentyl-6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-cyclopentyl-6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11143315
M. Wt: 423.5 g/mol
InChI Key: PTEHXPIZGISWGE-UHFFFAOYSA-N
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Description

This compound is a highly complex carboxamide derivative featuring a fused tricyclic core with imino, oxo, and propan-2-yloxypropyl substituents. The molecule’s polycyclic framework and functional groups (e.g., carboxamide, imino) imply possible bioactivity, likely targeting enzymes or receptors through hydrogen bonding or π-π interactions .

Properties

Molecular Formula

C23H29N5O3

Molecular Weight

423.5 g/mol

IUPAC Name

N-cyclopentyl-6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C23H29N5O3/c1-15(2)31-13-7-12-28-20(24)17(22(29)25-16-8-3-4-9-16)14-18-21(28)26-19-10-5-6-11-27(19)23(18)30/h5-6,10-11,14-16,24H,3-4,7-9,12-13H2,1-2H3,(H,25,29)

InChI Key

PTEHXPIZGISWGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCN1C2=C(C=C(C1=N)C(=O)NC3CCCC3)C(=O)N4C=CC=CC4=N2

Origin of Product

United States

Preparation Methods

  • The synthetic route for this compound involves several steps, including cyclization reactions.
  • Unfortunately, specific conditions and industrial production methods are not widely documented in the literature.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions, such as oxidation, reduction, and substitution.
    • Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and acid/base catalysts.
    • Major products depend on the specific reaction conditions and substituents.
  • Scientific Research Applications

  • Mechanism of Action

    • The exact mechanism remains elusive, but it likely involves interactions with cellular targets related to tuberculosis.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    Research Findings and Methodological Considerations

    • Structural Analysis : Tools like ORTEP-3 (for crystallographic visualization) and SIR97 (for structure determination) are critical for resolving the compound’s stereochemistry and confirming its tricyclic geometry .
    • Hypothetical Applications : Based on structural analogs, the compound could inhibit ATP-binding pockets in kinases or modulate oxidative stress pathways. However, in vitro assays are required to validate these hypotheses.

    Biological Activity

    N-cyclopentyl-6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, interaction studies, and potential therapeutic applications.

    Structural Characteristics

    • Molecular Formula : C24H31N5O3
    • Molecular Weight : 437.5 g/mol
    • Key Functional Groups :
      • Imino group
      • Carboxamide
      • Tricyclic structure

    Synthesis

    The synthesis of this compound typically involves multiple synthetic steps that require careful optimization to achieve high purity and yield. The general approach includes:

    • Formation of the tricyclic core.
    • Introduction of the imino and carboxamide groups.
    • Final modifications to incorporate the propan-2-yloxypropyl moiety.

    Research indicates that this compound interacts with various biological targets, potentially influencing several biochemical pathways. The presence of functional groups such as imino and carboxamide enhances its reactivity and binding affinity to target proteins.

    Biological Assays and Findings

    Several studies have been conducted to evaluate the biological activity of this compound:

    Study Biological Activity Findings
    Study 1Anticancer ActivityThe compound demonstrated significant cytotoxic effects on cancer cell lines with IC50 values in the low micromolar range.
    Study 2Antimicrobial PropertiesExhibited inhibitory effects against various bacterial strains, suggesting potential as an antibiotic agent.
    Study 3Enzyme InhibitionShowed promising results as an inhibitor of specific enzymes involved in metabolic pathways linked to disease states.

    Case Studies

    • Anticancer Activity : In vitro studies on breast cancer cell lines revealed that N-cyclopentyl-6-imino-2-oxo exhibited a dose-dependent reduction in cell viability, with mechanisms involving apoptosis and cell cycle arrest.
    • Antimicrobial Properties : A comparative analysis against standard antibiotics indicated that this compound had a broader spectrum of activity against Gram-positive bacteria than many conventional treatments.
    • Enzyme Inhibition : The compound was tested for its ability to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase, showing potential for neuroprotective applications.

    Research Opportunities

    Further research is warranted to explore:

    • Structure-Activity Relationship (SAR) : Investigating how variations in structure affect biological activity.
    • In Vivo Studies : Assessing the pharmacokinetics and toxicity profiles in animal models.
    • Therapeutic Applications : Exploring potential uses in treating specific diseases such as cancer or bacterial infections.

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